![molecular formula C18H26N4O B5656037 2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5656037.png)
2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide
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Overview
Description
Synthesis Analysis
The synthesis of complex acetamide derivatives, such as the one , often involves multi-step reactions, including the formation of key intermediate structures and the introduction of specific functional groups. A study by Roman (2013) described the use of 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride in various alkylation and ring closure reactions, leading to a diverse library of compounds, which could be relevant to understanding the synthetic pathway for the target compound (Roman, 2013).
Molecular Structure Analysis
The molecular structure of acetamide derivatives is often characterized by techniques such as NMR, IR spectroscopy, and X-ray crystallography. A study by Geng et al. (2023) on similar triazine derivatives used single-crystal X-ray diffraction and DFT calculations to confirm and analyze the molecular structure, which might be applicable to the target compound (Geng et al., 2023).
Chemical Reactions and Properties
Chemical reactions involving the target compound could include nucleophilic substitution, amidation, and ring closure, which are common in the synthesis and modification of acetamide derivatives. The reactivity of the compound can be influenced by the presence of the dimethylamino group and the pyrazole ring, as described in the literature on similar compounds (Roman, 2013).
Physical Properties Analysis
The physical properties of acetamide derivatives, such as melting point, boiling point, solubility, and crystalline structure, are crucial for their characterization and application in chemical research. These properties can be determined through experimental measurements and are essential for the compound's handling and storage.
Chemical Properties Analysis
The chemical properties, including acidity (pKa), stability, reactivity, and hydrogen bonding capability, are vital for understanding the compound's behavior in different chemical environments. Studies on similar compounds, such as the work by Duran and Canbaz (2013) on the pKa determination of new acetamide derivatives, provide insight into these aspects (Duran & Canbaz, 2013).
properties
IUPAC Name |
2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propylpyrazol-4-yl)methyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O/c1-5-10-22-13-15(12-20-22)11-19-18(23)17(21(3)4)16-9-7-6-8-14(16)2/h6-9,12-13,17H,5,10-11H2,1-4H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXSFYAJUFPSPPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C=N1)CNC(=O)C(C2=CC=CC=C2C)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(dimethylamino)-2-(2-methylphenyl)-N-[(1-propyl-1H-pyrazol-4-yl)methyl]acetamide |
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